N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
Description
N1-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl group substituted with a 4-fluorophenylsulfonyl moiety at the N1 position and a 4-methoxyphenethyl group at the N2 position . The compound’s structure combines a sulfonylated heterocyclic scaffold with an oxalamide linker, which is frequently employed in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs targeting enzymes like cytochrome P450 isoforms or viral entry inhibitors .
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-31-18-7-3-16(4-8-18)11-12-24-21(27)22(28)25-15-20-26(13-2-14-32-20)33(29,30)19-9-5-17(23)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJIBVPDUNATMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting an oxalyl chloride with the appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group could yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the sulfonyl group could produce a sulfide derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer progression .
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders. This inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism.
- Antimicrobial Properties : Initial research suggests that this compound may possess antimicrobial properties, potentially affecting bacterial growth or survival. Further studies are needed to elucidate its spectrum of activity against different pathogens.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Antimicrobial | Potential effects on bacterial growth |
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that the compound could inhibit specific targets involved in metabolic pathways, providing insights into its potential use in treating metabolic disorders.
Mechanism of Action
The mechanism of action of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and sulfonyl groups may play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenylsulfonyl group (strongly electron-withdrawing) contrasts with analogs bearing halogens (e.g., 28, 19) or alkoxy groups (e.g., 21). Such substituents modulate electronic properties, affecting solubility and target binding .
- Heterocyclic vs.
- Synthetic Yields : Yields for analogs range widely (23–99%), with ethoxy-substituted compound 21 achieving the highest yield (83%) . The target compound’s synthesis likely follows similar oxalamide coupling protocols (e.g., General Procedure 1), though its yield is unspecified .
Spectral and Structural Characterization
- Target Compound : Structural confirmation would require ¹H/¹³C NMR to resolve the 1,3-oxazinan-2-ylmethyl and sulfonyl groups, alongside ESI-MS for molecular weight determination .
- Analog Data :
Research Implications and Limitations
- Pharmacological Potential: While the target compound’s bioactivity is unexplored in the evidence, analogs like 28 and 25 were designed for cytochrome P450 modulation or antiviral activity, suggesting similar therapeutic avenues .
- Synthetic Challenges : The 1,3-oxazinan-2-ylmethyl group may complicate synthesis due to steric hindrance, necessitating optimized coupling conditions.
- Data Gaps : Direct comparisons of solubility, stability, or binding affinity are absent. Future studies should prioritize these metrics.
Biological Activity
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a sulfonyl group, an oxazinan ring, and an oxalamide moiety. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry, particularly in the fields of pain management and antimicrobial therapies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 479.5 g/mol . The compound's structure can be broken down into several key components:
| Component | Structure | Description |
|---|---|---|
| Sulfonyl Group | -SO₂- | Enhances solubility and biological activity. |
| Oxazinan Ring | C₃H₃NO | Provides a cyclic structure that may influence pharmacodynamics. |
| Oxalamide Moiety | -C(=O)N-R | Imparts potential interaction sites for biological targets. |
Ion Channel Inhibition
Research indicates that this compound exhibits significant inhibitory activity against specific sodium channels, particularly Nav1.7. This sodium channel is implicated in pain pathways, suggesting that the compound could be developed as a therapeutic agent for pain management. The selectivity of this compound over other sodium channels, such as Nav1.5, indicates a potential for reduced side effects compared to existing analgesics.
Antimicrobial Properties
Compounds containing the 1,3,4-oxadiazole core have been widely studied for their antimicrobial activities, including antibacterial and antifungal properties . this compound's structural similarities to these compounds suggest it may also possess notable antimicrobial effects. Studies have shown that derivatives with similar functionalities can inhibit various bacterial strains effectively .
Case Studies
- Analgesic Activity : In a study focusing on the analgesic effects of oxazinan derivatives, compounds similar to this compound demonstrated significant pain relief in animal models when tested against inflammatory pain.
- Antimicrobial Efficacy : Another study evaluated a series of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and found that certain modifications enhanced their antibacterial potency significantly. The findings suggest that the incorporation of the oxazinan structure may similarly enhance the antimicrobial properties of our compound .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, we can compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N-(4-fluorophenyl)acetamide | C₈H₈FNO₂ | Simple acetamide derivative | Analgesic properties |
| N-(benzenesulfonyl)glycine | C₉H₉NO₄S | Contains a sulfonamide group | Antimicrobial activity |
| 4-(methylsulfonyl)aniline | C₇H₉NO₂S | Aniline derivative with sulfonyl group | Anticancer properties |
The complexity of this compound allows for enhanced selectivity and efficacy in targeting specific biological pathways compared to simpler analogs.
Q & A
Q. Table 1: Synthesis Protocols for Oxalamide Derivatives
How is the structural characterization of this compound performed using spectroscopic and analytical techniques?
Methodological Answer:
¹H/¹³C NMR : Assign peaks to confirm substituents. For example:
- The 4-fluorophenylsulfonyl group shows aromatic protons at δ 7.7–7.9 ppm (doublets) and a sulfonyl carbon at ~140 ppm .
- The 4-methoxyphenethyl group exhibits methoxy protons at δ 3.8 ppm and methylene protons at δ 2.8–3.5 ppm .
FTIR : Key absorption bands include C=O stretches (~1670–1700 cm⁻¹ for oxalamide) and sulfonyl S=O stretches (~1350 cm⁻¹) .
Mass Spectrometry : ESI-MS or HRMS confirms molecular weight. reports LC-MS with [M+H]+ matching calculated values (e.g., m/z 479.12 for a related compound) .
What strategies can optimize the yield and purity of this compound during synthesis?
Methodological Answer:
Reagent Stoichiometry : Use excess oxalyl chloride (2:1 molar ratio to amine) to minimize dimerization .
Temperature Control : Maintain temperatures below 0°C during coupling to reduce side reactions .
Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate dimers. achieved 52–73% yields after purification .
How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
Sulfonyl Group : Replacing 4-fluorophenylsulfonyl with methylsulfonyl (e.g., in ) reduces steric bulk, potentially enhancing target binding .
Methoxy Position : Para-methoxy (as in 4-methoxyphenethyl) improves solubility and metabolic stability compared to ortho-substituted analogs ( vs. 2) .
Oxazinan Ring : Modifying ring size (e.g., oxazepan in ) alters conformational flexibility, impacting enzyme inhibition .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Fluorophenylsulfonyl | Enhances target selectivity | |
| Oxazinan → Oxazepan ring | Increases metabolic stability | |
| Para-methoxy → Ortho-methoxy | Reduces solubility |
What challenges arise in resolving stereochemistry during synthesis, and how can they be addressed?
Methodological Answer:
Chiral Centers : The oxazinan ring may introduce stereoisomers. Use chiral auxiliaries or asymmetric catalysis (e.g., resolved stereoisomers via HPLC ).
Crystallography : Single-crystal X-ray diffraction (using SHELX software, ) confirms absolute configuration .
Dynamic NMR : Detect rotamers in sulfonamide groups by variable-temperature NMR .
How can researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., vs. 2 for methoxy group assignments) .
Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent-induced peak shifts .
High-Resolution Techniques : HRMS (e.g., <5 ppm error) ensures molecular formula accuracy () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
